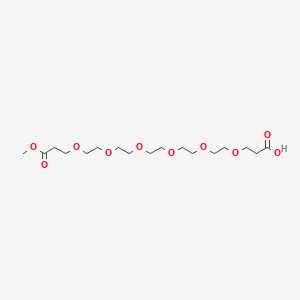

Acid-PEG6-mono-methyl ester

Übersicht

Beschreibung

Acid-PEG6-mono-methyl ester is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a mono-methyl ester group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous environments. It is commonly used as a linker in bio-conjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG6-mono-methyl ester typically involves the reaction of polyethylene glycol with a carboxylic acid and a methyl ester. The carboxylic acid can be activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds with primary amines .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar activation and coupling techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Acid-PEG6-mono-methyl ester undergoes various chemical reactions, including:

Amide Bond Formation: Reacts with primary amines in the presence of activators like DCC or EDC to form stable amide bonds

Esterification: The ester group can participate in esterification reactions under appropriate conditions

Common Reagents and Conditions:

Activators: DCC, EDC

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with reaction times ranging from a few hours to overnight

Major Products: The primary products of these reactions are amide-linked conjugates and ester derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Acid-PEG6-mono-methyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers

Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies

Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents

Industry: Utilized in the production of advanced materials and coatings due to its hydrophilic properties

Wirkmechanismus

The mechanism of action of Acid-PEG6-mono-methyl ester primarily involves its ability to form stable amide bonds with primary amines. This property makes it an effective linker for bio-conjugation and drug delivery applications. The polyethylene glycol chain enhances the solubility and stability of the conjugated molecules, facilitating their transport and interaction with target sites .

Vergleich Mit ähnlichen Verbindungen

- Acid-PEG4-mono-methyl ester

- Acid-PEG8-mono-methyl ester

- Acid-PEG12-mono-methyl ester

Comparison: Acid-PEG6-mono-methyl ester is unique due to its specific chain length, which provides an optimal balance between solubility and stability. Compared to shorter or longer PEG derivatives, this compound offers enhanced performance in bio-conjugation and drug delivery applications .

Biologische Aktivität

Acid-PEG6-mono-methyl ester (CAS No. 1807512-38-4) is a polyethylene glycol (PEG) derivative characterized by a terminal carboxylic acid and a mono-methyl ester group. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments, making it a versatile tool in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery and bio-conjugation, and relevant case studies.

Structure and Synthesis

This compound is synthesized through the reaction of polyethylene glycol with a carboxylic acid and a methyl ester, often utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation with primary amines. The resulting structure allows for enhanced solubility and stability of conjugated biomolecules.

The primary mechanism of action involves the formation of stable amide bonds with primary amines, which is crucial for bio-conjugation. The PEG chain not only improves solubility but also provides steric hindrance that can enhance the pharmacokinetic properties of drugs. This makes this compound particularly useful in drug delivery systems.

Drug Delivery Systems

This compound is widely used in drug delivery systems to improve the solubility and stability of therapeutic agents. Its ability to form stable conjugates with drugs enhances their bioavailability and effectiveness. For instance, studies have shown that PEGylated drugs exhibit reduced immunogenicity and prolonged circulation time in the bloodstream compared to their non-PEGylated counterparts .

Bio-Conjugation

In bio-conjugation, this compound serves as a linker that facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids. This application is critical in the development of targeted therapies, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The incorporation of this compound into PROTACs has been shown to enhance their efficacy by improving the selectivity and degradation efficiency of target proteins .

Case Studies

- Targeted Drug Delivery : A study demonstrated that using this compound as a linker in ADCs resulted in improved therapeutic efficacy against specific cancer cell lines. The PEGylation reduced off-target effects while maintaining high specificity for the target cells .

- PROTAC Development : Research involving PROTACs synthesized with this compound showed significant improvements in target protein degradation rates compared to traditional methods. This was attributed to the enhanced solubility and stability provided by the PEG linker .

- Biomolecular Coatings : In biomolecular detection assays, this compound coatings significantly reduced nonspecific protein adsorption on surfaces, improving the sensitivity and reliability of assays conducted in complex biological fluids .

Comparative Analysis with Other PEG Derivatives

| Compound | Molecular Weight | Main Application | Key Advantage |

|---|---|---|---|

| Acid-PEG4-mono-methyl ester | 348.43 | Drug delivery | Shorter chain length |

| This compound | 396.43 | Bio-conjugation & drug delivery | Optimal balance between solubility and stability |

| Acid-PEG8-mono-methyl ester | 444.53 | Drug delivery | Longer chain for increased hydrophilicity |

| Acid-PEG12-mono-methyl ester | 492.63 | Advanced material synthesis | High molecular weight for specific applications |

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O10/c1-21-17(20)3-5-23-7-9-25-11-13-27-15-14-26-12-10-24-8-6-22-4-2-16(18)19/h2-15H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDNMXGBKPHQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.